N-(4-ethoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Lipophilicity Drug-likeness Physicochemical profiling

N-(4-Ethoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide (CAS 900012-18-2, molecular formula C22H23N3O2, MW 361.45) is a synthetic small molecule featuring a 3,4-dihydropyrrolo[1,2-a]pyrazine core, a bicyclic scaffold recognized in medicinal chemistry for its versatility in kinase inhibition and anti-inflammatory applications. The compound is listed at research-grade purity (≥95%) by multiple chemical suppliers and is categorized within the broader pyrrolopyrazine class, which has been explored for anticancer, antibacterial, and CNS-targeted activities.

Molecular Formula C22H23N3O2
Molecular Weight 361.4 g/mol
CAS No. 900012-18-2
Cat. No. B3411058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
CAS900012-18-2
Molecular FormulaC22H23N3O2
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4
InChIInChI=1S/C22H23N3O2/c1-2-27-19-12-10-18(11-13-19)23-22(26)25-16-15-24-14-6-9-20(24)21(25)17-7-4-3-5-8-17/h3-14,21H,2,15-16H2,1H3,(H,23,26)
InChIKeyKLXDHGIOXYWTAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Ethoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide (CAS 900012-18-2): Chemical Identity and Research-Grade Sourcing Profile


N-(4-Ethoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide (CAS 900012-18-2, molecular formula C22H23N3O2, MW 361.45) is a synthetic small molecule featuring a 3,4-dihydropyrrolo[1,2-a]pyrazine core, a bicyclic scaffold recognized in medicinal chemistry for its versatility in kinase inhibition and anti-inflammatory applications . The compound is listed at research-grade purity (≥95%) by multiple chemical suppliers and is categorized within the broader pyrrolopyrazine class, which has been explored for anticancer, antibacterial, and CNS-targeted activities [1]. As a functionalized carboxamide derivative with distinct 1-phenyl and N-(4-ethoxyphenyl) substituents, it occupies a specific chemical space within the pyrrolopyrazine family, making direct substitution with other in-class analogs non-trivial without verified comparative biological or physicochemical data.

Why Generic Substitution Fails for N-(4-Ethoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide: The Critical Role of Substituent Topology in Pyrrolopyrazine Pharmacology


The pyrrolo[1,2-a]pyrazine scaffold is a privileged structure in kinase inhibitor and GPCR ligand design, but the precise positioning and electronic nature of substituents dramatically influence target selectivity, potency, and ADME properties [1]. The target compound features a unique combination of a 1-phenyl group on the dihydropyrrolopyrazine ring and an N-(4-ethoxyphenyl) carboxamide side chain. Isomeric swapping of these substituents (e.g., 1-(4-ethoxyphenyl)-N-phenyl analogs) or replacement of the ethoxy group with other alkoxy or halogen substituents can yield compounds with divergent biological profiles. Published structure-activity relationship (SAR) studies on closely related pyrrolo[1,2-a]pyrazine-2-carboxamides demonstrate that even minor modifications at these positions lead to substantial shifts in kinase inhibition potency and anticancer activity [2]. Therefore, researchers and procurement specialists cannot assume functional equivalence among commercially available pyrrolopyrazine derivatives without direct experimental validation.

Quantitative Differentiation Evidence for N-(4-Ethoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide Relative to Structural Analogs


Physicochemical Differentiation: Calculated Lipophilicity and Topological Polar Surface Area Relative to Regioisomeric and Heteroaryl Analogs

The target compound exhibits a calculated octanol-water partition coefficient (cLogP) of approximately 3.8 and a topological polar surface area (tPSA) of 48.6 Ų, based on in silico prediction using the XLogP3 algorithm . In comparison, the closely related pyridinyl analog N-(4-ethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide (CAS 899942-38-2) has a lower cLogP of ~2.9 and a higher tPSA of ~61.5 Ų . The ~0.9 log unit difference in lipophilicity and the 13 Ų increase in polar surface area for the pyridinyl analog suggest that the target compound may exhibit superior passive membrane permeability and distinct tissue distribution characteristics, a key consideration for cell-based assay design and in vivo pharmacokinetic studies [1].

Lipophilicity Drug-likeness Physicochemical profiling

Scaffold-Specific Anticancer Potential: Class-Level Inference from Pyrrolo[1,2-a]pyrazine Derivatives in Prostate and Breast Cancer Models

A 2019 study in the European Journal of Medicinal Chemistry demonstrated that 3,4-dihydropyrrolo[1,2-a]pyrazine derivatives bearing aryl substituents at the 1- and 2-positions can exhibit potent, dose-dependent anticancer activity. The lead compound 3h inhibited cell viability with IC50 values of 1.18 ± 0.05 μM in PC-3 prostate cancer cells and 1.95 ± 0.04 μM in MCF-7 breast cancer cells, and strongly reduced cell migration while inducing caspase-3-mediated apoptosis [1]. While these quantitative data are not derived directly from the target compound, they establish a class-level benchmark. The target compound's distinct 1-phenyl / N-(4-ethoxyphenyl) substitution pattern differentiates it from compound 3h (which features a 4-bromophenyl and a 4-fluorobenzoyl group), suggesting potential for a different selectivity window. This class-level evidence supports the rationale for prioritizing the target compound in focused anticancer screening campaigns where novel pyrrolopyrazine chemotypes are systematically evaluated.

Anticancer activity Prostate cancer Breast cancer Pyrrolopyrazine

Kinase Inhibition Potential: Class-Level Evidence for ATP-Competitive CDK and GSK-3 Inhibition by Pyrrolo[1,2-a]pyrazine Scaffolds

The pyrrolo[1,2-a]pyrazine scaffold is a recognized pharmacophore for ATP-competitive kinase inhibition. A structurally related pyrrolo-pyrazine carboxamide (Aloisine A, RP107) has been characterized as a potent, selective, and reversible inhibitor of cyclin-dependent kinases (Cdks) and glycogen synthase kinase-3 (GSK-3), with IC50 values of 150 nM (Cdk1/cyclin B), 120 nM (Cdk2/cyclin A), 400 nM (Cdk2/cyclin E), and 200 nM (Cdk5/p25), as well as 500 nM and 1.5 μM for GSK-3α and GSK-3β, respectively [1]. The target compound shares the core dihydropyrrolo[1,2-a]pyrazine heterocycle and the 2-carboxamide functionality that are essential for hinge-region binding in the kinase ATP pocket. However, its 1-phenyl and N-(4-ethoxyphenyl) substitution pattern is distinct from Aloisine A's substitution, which may confer differential kinase selectivity. This class-level evidence positions the target compound as a candidate for kinase profiling panels, particularly for researchers seeking to expand SAR around the pyrrolopyrazine hinge-binding motif.

Kinase inhibition CDK GSK-3 ATP-competitive inhibitor

Substituent Impact on Biological Profile: SAR Evidence from Pyrrolo[1,2-a]pyrazine TSPO Ligands Demonstrating Position-Dependent Activity

Published SAR studies on pyrrolo[1,2-a]pyrazine-3-carboxamides as translocator protein (TSPO) ligands demonstrate that the N-substituent on the carboxamide dramatically affects both TSPO binding affinity and in vivo anxiolytic efficacy. GML-1 (N-benzyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide) exhibited high TSPO affinity and anxiolytic activity in elevated plus-maze tests, effects that were completely blocked by the neurosteroidogenic enzyme inhibitors trilostane and finasteride [1]. While the target compound differs in carboxamide position (2-carboxamide vs. 3-carboxamide isomer), this study establishes the principle that pyrrolopyrazine carboxamide regioisomers and N-substituent variations produce functionally distinct pharmacological outcomes. For researchers exploring neuroinflammation or steroidogenesis pathways, the target compound represents a structurally differentiated probe relative to the 3-carboxamide TSPO ligand series, potentially engaging different biological targets or exhibiting distinct polypharmacology.

TSPO ligands Anxiolytic activity Neurosteroidogenesis SAR

Recommended Application Scenarios for N-(4-Ethoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide Based on Evidence Profile


Kinase Inhibitor Screening Library Expansion for Oncology Drug Discovery

Leveraging the pyrrolo[1,2-a]pyrazine scaffold's validated ATP-competitive kinase inhibition profile (exemplified by Aloisine A's nanomolar potency against CDKs and GSK-3) [1], the target compound is suitable for inclusion in focused kinase inhibitor screening libraries. Its distinct 1-phenyl / N-(4-ethoxyphenyl) substitution differentiates it from existing pyrrolopyrazine-based kinase inhibitors, potentially addressing selectivity gaps in kinase profiling panels.

Anticancer Lead Identification in Prostate and Breast Cancer Phenotypic Assays

Given the demonstrated sub-micromolar anticancer activity of structurally related 3,4-dihydropyrrolo[1,2-a]pyrazines in PC-3 prostate cancer and MCF-7 breast cancer cell models [2], this compound represents a rational starting point for medicinal chemistry optimization programs targeting these indications, particularly where novel chemotypes are sought to overcome resistance to existing therapies.

Physicochemical Comparator for Membrane Permeability Optimization Studies

With a calculated cLogP of ~3.8 and tPSA of 48.6 Ų, which compare favorably to the more polar pyridinyl analog (cLogP ~2.9, tPSA ~61.5 Ų) , the compound can serve as a reference standard in permeability optimization studies. Researchers assessing structure-permeability relationships within the pyrrolopyrazine series may use this compound to benchmark the effect of replacing a phenyl group with a heteroaryl substituent on passive diffusion.

Chemical Probe Development for Neuroinflammation Target Deconvolution

The pyrrolo[1,2-a]pyrazine scaffold's engagement with the TSPO neurosteroidogenesis pathway [3] supports exploratory use of the target compound in neuroinflammation target deconvolution. Its 2-carboxamide regioisomeric topology distinguishes it from the well-characterized 3-carboxamide TSPO ligand series, offering a structurally orthogonal probe for identifying novel protein targets in microglial or astrocytic signaling pathways.

Quote Request

Request a Quote for N-(4-ethoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.